![molecular formula C18H18N4O B1455247 2-Cyclohexynon-2-pyridine-1benztriazole methane CAS No. 1082041-67-5](/img/structure/B1455247.png)
2-Cyclohexynon-2-pyridine-1benztriazole methane
Overview
Description
Scientific Research Applications
Heterogenisation of C-Scorpionate FeII Complex
The heterogenisation of a C-scorpionate FeII complex on various carbon materials demonstrated enhanced catalytic performance for cyclohexane oxidation, suggesting potential applications in industrial catalysis and chemical synthesis. The process showed improved efficiency and selectivity when immobilized on carbon nanotubes treated with nitric acid and sodium hydroxide, highlighting the importance of surface treatment in catalyst design (Martins et al., 2013).
PtMe2H+ as a Precursor in Alkane C–H Bond Cleavage
Research on (η2-L)PtMe2 complexes, where L is a pyridinophane ligand, revealed their capability to activate and cleave C-H bonds in alkanes, including methane, through a T-shaped, 14-valence electron complex. This finding suggests potential applications in organic synthesis and hydrocarbon processing, where controlled C-H bond activation is crucial (Vedernikov et al., 2003).
Relayed Proton Brake Mechanism
The study of N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline demonstrated a relayed proton brake mechanism upon the addition of methane sulfonic acid, significantly decelerating rotation rates around two bonds. This research contributes to the understanding of molecular dynamics and could have implications in the design of molecular machines or in the study of molecular motion control (Furukawa et al., 2020).
Cyclohexane Oxidation Catalysis
An investigation into the catalytic oxidation of cyclohexane using a hydrotris(pyrazol-1-yl)methane iron(II) complex immobilized on zeolite showed significant catalytic activity and yield. This study underscores the potential of metal-organic frameworks and zeolites in enhancing catalytic reactions, which could be relevant for chemical manufacturing and environmental applications (Martins et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[benzotriazol-1-yl(pyridin-2-yl)methyl]cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-17-11-4-1-7-13(17)18(15-9-5-6-12-19-15)22-16-10-3-2-8-14(16)20-21-22/h2-3,5-6,8-10,12-13,18H,1,4,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKDLJGAEAYMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=N2)N3C4=CC=CC=C4N=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexynon-2-pyridine-1benztriazole methane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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